molecular formula C9H12ClNO B1604493 4-Chloro-2-(methoxymethyl)-N-methylaniline CAS No. 941294-12-8

4-Chloro-2-(methoxymethyl)-N-methylaniline

Cat. No.: B1604493
CAS No.: 941294-12-8
M. Wt: 185.65 g/mol
InChI Key: OBIHRJJQQUFOLB-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethyl)-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 4-position, a methoxymethyl group at the 2-position, and a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that can form new bonds with the help of a palladium catalyst .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may act as an organoboron reagent . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that compounds of this nature are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is a key step in many synthetic pathways used to create complex organic molecules.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which may have various effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and solvents that are compatible with large-scale production is also common.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxymethyl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chloro group to a different functional group, such as an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-Chloro-2-(methoxymethyl)-N-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Lacks the methoxymethyl group, which may result in different chemical and biological properties.

    4-Chloro-2-(hydroxymethyl)-N-methylaniline: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to variations in reactivity and applications.

    4-Chloro-2-(methoxymethyl)aniline: Does not have the N-methyl group, which can affect its overall properties and uses.

Uniqueness

4-Chloro-2-(methoxymethyl)-N-methylaniline is unique due to the presence of both the methoxymethyl and N-methyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-2-(methoxymethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIHRJJQQUFOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650022
Record name 4-Chloro-2-(methoxymethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-12-8
Record name 4-Chloro-2-(methoxymethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methoxymethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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